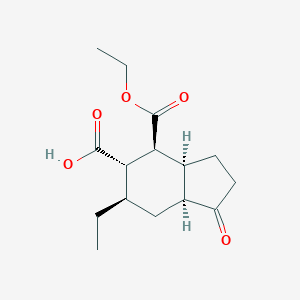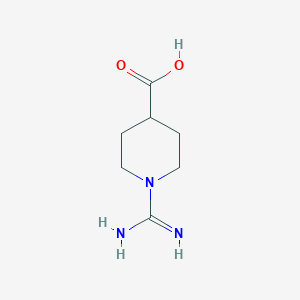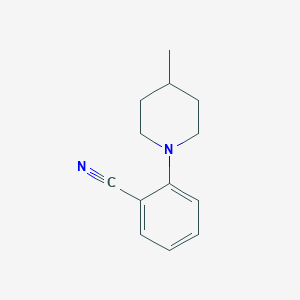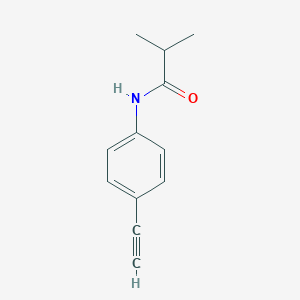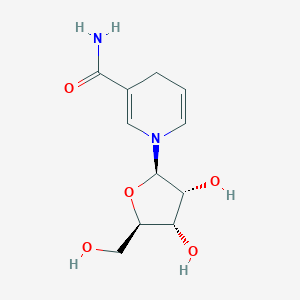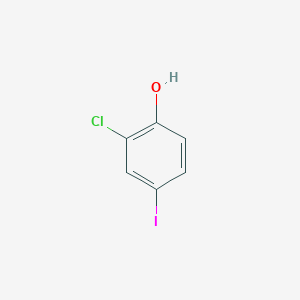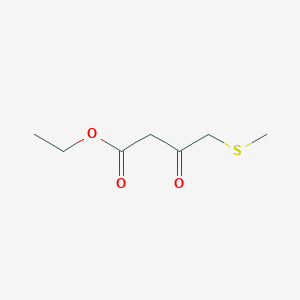![molecular formula C13H19NO2 B178047 N-[4-(3-methylbutoxy)phenyl]acetamide CAS No. 81928-78-1](/img/structure/B178047.png)
N-[4-(3-methylbutoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-methylbutoxy)phenyl]acetamide, also known as MBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylacetamides and has been shown to possess a variety of biological effects.
Wirkmechanismus
The exact mechanism of action of N-[4-(3-methylbutoxy)phenyl]acetamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of various neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function. N-[4-(3-methylbutoxy)phenyl]acetamide also has antioxidant properties and can reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.
Biochemische Und Physiologische Effekte
N-[4-(3-methylbutoxy)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also increases the activity of antioxidant enzymes and reduces the levels of pro-inflammatory cytokines. Additionally, N-[4-(3-methylbutoxy)phenyl]acetamide has been shown to improve mitochondrial function, which is important for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(3-methylbutoxy)phenyl]acetamide in lab experiments is its relatively low toxicity and lack of side effects. It also has a high degree of solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration schedule for N-[4-(3-methylbutoxy)phenyl]acetamide.
Zukünftige Richtungen
There are several future directions for research on N-[4-(3-methylbutoxy)phenyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration schedule for N-[4-(3-methylbutoxy)phenyl]acetamide. Another area of interest is its potential as a chemotherapeutic agent for cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-[4-(3-methylbutoxy)phenyl]acetamide, particularly in humans.
Synthesemethoden
The synthesis of N-[4-(3-methylbutoxy)phenyl]acetamide involves the reaction of 3-methyl-1-butanol with 4-bromoacetophenone in the presence of a base, followed by the substitution of the bromine atom with an amino group using ammonia or an amine. This results in the formation of N-[4-(3-methylbutoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-methylbutoxy)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, N-[4-(3-methylbutoxy)phenyl]acetamide has been studied for its anti-inflammatory and analgesic properties.
Eigenschaften
CAS-Nummer |
81928-78-1 |
|---|---|
Produktname |
N-[4-(3-methylbutoxy)phenyl]acetamide |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
N-[4-(3-methylbutoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-9-16-13-6-4-12(5-7-13)14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
HTFRCOOBBWHOEH-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
Kanonische SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
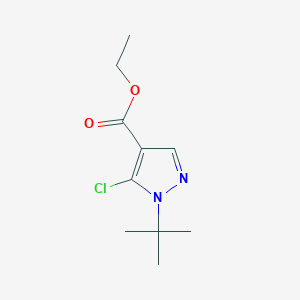
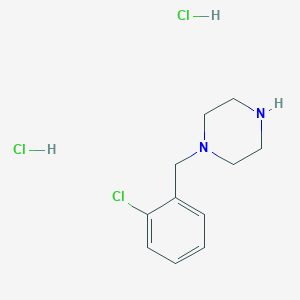

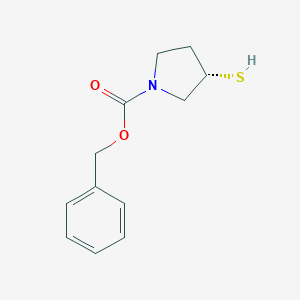
![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)
